Cas no 352521-48-3 (Ethyl 5-chloroquinoline-3-carboxylate)

Ethyl 5-chloroquinoline-3-carboxylate is a versatile quinoline derivative with significant applications in pharmaceutical and organic synthesis. Its structure, featuring a chloro substituent at the 5-position and an ester group at the 3-position, makes it a valuable intermediate for constructing complex heterocyclic compounds. The compound exhibits high reactivity in cross-coupling reactions and serves as a precursor for bioactive molecules, including potential antimicrobial and anticancer agents. Its stability under standard conditions and ease of further functionalization enhance its utility in medicinal chemistry research. The ester moiety allows for straightforward derivatization, facilitating the development of novel compounds with tailored properties.
Ethyl 5-chloroquinoline-3-carboxylate structure
352521-48-3 structure
商品名:Ethyl 5-chloroquinoline-3-carboxylate
CAS番号:352521-48-3
MF:C12H10NO2Cl
メガワット:235.6663
MDL:MFCD16657961
CID:1011569
PubChem ID:11379344

Ethyl 5-chloroquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-chloroquinoline-3-carboxylate
    • 3-Quinolinecarboxylic acid, 5-chloro-, ethyl ester
    • 5-Chloroquinoline-3-carboxylic acid ethyl ester
    • AGN-PC-007XDZ
    • AK-68054
    • KB-73473
    • SureCN2202907
    • 352521-48-3
    • DTXSID50464072
    • AKOS022173690
    • A850590
    • AS-41363
    • CPA52148
    • AMY26533
    • SY105840
    • CS-0197182
    • SB71641
    • SCHEMBL2202907
    • DB-253406
    • Ethyl5-chloroquinoline-3-carboxylate
    • MFCD16657961
    • MDL: MFCD16657961
    • インチ: InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3
    • InChIKey: GPGUJGOPBUCQMY-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CC2=C(C=CC=C2N=C1)Cl

計算された属性

  • せいみつぶんしりょう: 235.0401
  • どういたいしつりょう: 235.0400063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

  • PSA: 39.19

Ethyl 5-chloroquinoline-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1225610-5g
Ethyl 5-chloroquinoline-3-carboxylate
352521-48-3 95%
5g
$1350 2024-06-03
eNovation Chemicals LLC
D256897-5g
ethyl 5-chloroquinoline-3-carboxylate
352521-48-3 95%
5g
$1625 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KE554-200mg
Ethyl 5-chloroquinoline-3-carboxylate
352521-48-3 98+%
200mg
1164.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KE554-50mg
Ethyl 5-chloroquinoline-3-carboxylate
352521-48-3 98+%
50mg
465.0CNY 2021-07-14
eNovation Chemicals LLC
D916961-5g
Ethyl 5-Chloroquinoline-3-carboxylate
352521-48-3 95%
5g
$1320 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2063-1G
ethyl 5-chloroquinoline-3-carboxylate
352521-48-3 95%
1g
¥ 1,828.00 2023-04-13
Chemenu
CM143747-1g
5-Chloroquinoline-3-carboxylic acid ethyl ester
352521-48-3 95%
1g
$*** 2023-05-30
abcr
AB447990-1 g
Ethyl 5-chloroquinoline-3-carboxylate
352521-48-3
1g
€716.00 2022-06-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2063-1g
ethyl 5-chloroquinoline-3-carboxylate
352521-48-3 95%
1g
¥1826.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2063-5g
ethyl 5-chloroquinoline-3-carboxylate
352521-48-3 95%
5g
¥7314.0 2024-04-19

Ethyl 5-chloroquinoline-3-carboxylate 関連文献

Ethyl 5-chloroquinoline-3-carboxylateに関する追加情報

Ethyl 5-chloroquinoline-3-carboxylate (CAS No. 352521-48-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-chloroquinoline-3-carboxylate (CAS No. 352521-48-3) is a significant intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its unique structural framework, has garnered considerable attention due to its versatile applications in medicinal chemistry. The presence of both a chloro substituent and a carboxylate ester group on the quinoline backbone imparts distinct reactivity, making it a valuable building block for further chemical modifications.

The quinoline scaffold, a heterocyclic aromatic compound, has long been recognized for its pharmacological significance. Derivatives of quinoline have been extensively studied for their antimicrobial, antimalarial, and anti-inflammatory properties. Among these derivatives, Ethyl 5-chloroquinoline-3-carboxylate stands out due to its enhanced reactivity and adaptability in synthetic protocols. The chloro group at the 5-position and the ester functionality at the 3-position provide multiple sites for functionalization, enabling chemists to design complex molecular architectures with tailored biological activities.

In recent years, there has been a surge in research focused on developing novel antiviral agents, particularly in response to emerging global health challenges. The structural motif of quinoline derivatives has proven particularly effective in targeting viral enzymes and inhibiting replication. Ethyl 5-chloroquinoline-3-carboxylate has been explored as a precursor in synthesizing compounds with potential antiviral properties. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on viral proteases and polymerases, contributing to the development of next-generation antiviral therapeutics.

The ester group in Ethyl 5-chloroquinoline-3-carboxylate offers another layer of synthetic flexibility. Ester functionalities can be readily converted into other pharmacophoric groups such as amides or carboxylic acids through hydrolysis or transesterification reactions. This adaptability has made it a preferred choice for medicinal chemists aiming to optimize drug-like properties such as solubility, bioavailability, and metabolic stability. Furthermore, the presence of the chloro substituent allows for further derivatization via nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups at strategic positions within the molecule.

Advances in computational chemistry have also enhanced the utility of Ethyl 5-chloroquinoline-3-carboxylate in drug discovery programs. Molecular modeling studies have identified key interactions between quinoline derivatives and biological targets, providing insights into structure-activity relationships. These insights have guided the rational design of novel compounds with improved efficacy and reduced toxicity. For example, virtual screening techniques have been employed to identify promising analogs of Ethyl 5-chloroquinoline-3-carboxylate that exhibit enhanced binding affinity to specific protein targets involved in disease pathways.

The synthesis of Ethyl 5-chloroquinoline-3-carboxylate itself is another area of interest within synthetic organic chemistry. Various methodologies have been developed to access this intermediate efficiently and scalable manner. One common approach involves the chlorination of quinoline-3-carboxylic acid followed by esterification using ethanol under acidic conditions. Alternatively, multi-step synthetic routes starting from readily available precursors like anthranilic acid have also been reported. These synthetic strategies highlight the compound's accessibility and its potential for large-scale production.

In conclusion, Ethyl 5-chloroquinoline-3-carboxylate (CAS No. 352521-48-3) is a multifaceted intermediate with significant implications in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutic agents with diverse biological activities. As research continues to uncover new applications for quinoline derivatives, compounds like this are poised to play an increasingly important role in addressing global health challenges through innovative chemical synthesis and drug discovery efforts.

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